5-Bromo-1-methyl-1H-indazole-3-carboxamide
CAS No.:
Cat. No.: VC13700341
Molecular Formula: C9H8BrN3O
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrN3O |
|---|---|
| Molecular Weight | 254.08 g/mol |
| IUPAC Name | 5-bromo-1-methylindazole-3-carboxamide |
| Standard InChI | InChI=1S/C9H8BrN3O/c1-13-7-3-2-5(10)4-6(7)8(12-13)9(11)14/h2-4H,1H3,(H2,11,14) |
| Standard InChI Key | XSRWMSRXZFBDLX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
5-Bromo-1-methyl-1H-indazole-3-carboxamide (IUPAC name: 5-bromo-1-methylindazole-3-carboxamide) has the molecular formula C₉H₈BrN₃O and a molecular weight of 254.08 g/mol. The indazole core consists of a fused benzene and pyrazole ring, with substituents influencing its electronic and steric properties. Key structural descriptors include:
| Property | Value |
|---|---|
| CAS Number | Not publicly disclosed |
| PubChem CID | 121271741 |
| SMILES | CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)N |
| InChI Key | XSRWMSRXZFBDLX-UHFFFAOYSA-N |
The bromine atom at C5 enhances electrophilic substitution reactivity, while the methyl group at N1 stabilizes the indazole ring against metabolic degradation .
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectra for this compound typically show:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CONH₂), 8.12 (d, J = 1.6 Hz, 1H, H4), 7.75 (dd, J = 8.8, 1.6 Hz, 1H, H6), 7.52 (d, J = 8.8 Hz, 1H, H7), 3.95 (s, 3H, N1-CH₃).
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¹³C NMR (100 MHz, DMSO-d₆): δ 163.2 (C=O), 142.1 (C3), 132.5 (C5), 128.9 (C7), 124.6 (C4), 122.3 (C6), 117.8 (C3a), 112.4 (C7a), 34.7 (N1-CH₃).
The carboxamide group at C3 participates in hydrogen bonding, critical for target binding in biological systems .
Synthesis and Optimization
Synthetic Routes
The synthesis involves two primary steps (Figure 1):
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Alkylation of 5-Bromo-1H-indazole-3-carboxylic acid: Reaction with methyl iodide in the presence of cesium carbonate yields 5-bromo-1-methyl-1H-indazole-3-carboxylic acid.
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Amidation: Carboxylic acid is converted to the carboxamide using ammonium chloride and a coupling agent (e.g., HATU).
Alternative methods employ Suzuki-Miyaura cross-coupling to introduce aryl groups at C5. For example, Pd(dppf)Cl₂ catalyzes the reaction between 5-bromo-1-methylindazole and boronic acids, achieving yields >75% .
Industrial-Scale Production
Continuous flow reactors optimize heat transfer and mixing, reducing reaction times to <2 hours. Solvent selection (e.g., dimethylacetamide) improves yield to 92% with >99% purity.
Analytical Characterization and Detection
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves 5-bromo-1-methyl-1H-indazole-3-carboxamide from metabolites. Retention time: 12.3 min (C18 column, acetonitrile/water gradient) .
Mass Spectrometry
Electrospray ionization (ESI) mass spectra show:
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MS (ESI+): m/z 255.0 [M+H]⁺ (base peak), 257.0 [M+2+H]⁺ (isotopic pattern for bromine) .
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MS/MS (CID): Fragments at m/z 237.0 (-NH₂), 209.0 (-CONH₂), and 181.0 (-Br) .
Metabolic Pathways
Incubation with human hepatocytes identifies major metabolites:
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Amide hydrolysis: Forms 5-bromo-1-methyl-1H-indazole-3-carboxylic acid (90% abundance) .
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Glucuronidation: Adds glucuronic acid to the carboxamide (detected in urine) .
Bromine remains intact during metabolism, distinguishing it from non-halogenated analogs .
Pharmacological Applications
Enzyme Inhibition
5-Bromo-1-methyl-1H-indazole-3-carboxamide inhibits cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 1.2 μM, potentially modulating drug metabolism. Molecular docking studies suggest binding to the heme iron via the carboxamide oxygen.
Synthetic Cannabinoid Receptor Agonists (SCRAs)
This compound serves as a precursor for SCRAs like ADB-5′Br-INACA and MDMB-5′Br-INACA, detected in seized samples from prisons and forensic casework . Modifications at the carboxamide group enhance CB1 receptor binding affinity (Kᵢ = 0.8 nM) .
Regulatory and Forensic Considerations
Forensic Detection
Toxicological screening requires monitoring for:
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